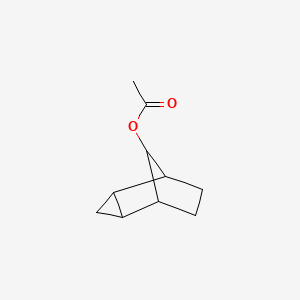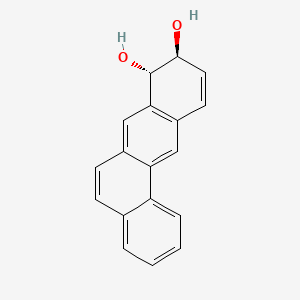
Sodium octylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium octylbenzenesulfonate is an organic compound with the chemical formula C14H21NaO3S . It is a white to off-white solid that is soluble in water and various organic solvents. This compound is primarily used as a surfactant in various industrial and household applications due to its ability to lower the surface tension of liquids.
準備方法
Synthetic Routes and Reaction Conditions: Sodium octylbenzenesulfonate is typically synthesized by sulfonating octylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
- Sulfonation:
C8H17C6H5 + SO3 → C8H17C6H4SO3H
- Neutralization:
C8H17C6H4SO3H + NaOH → C8H17C6H4SO3Na + H2O
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in continuous reactors where octylbenzene is reacted with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce this compound. This method ensures high yield and purity of the final product.
Types of Reactions:
- Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfone derivatives.
- Reduction: Reduction reactions are less common but can occur under specific conditions, converting the sulfonate group to a sulfinic acid or sulfide.
- Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
- Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
- Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with chlorine (Cl2) or bromine (Br2).
Major Products:
- Oxidation: Sulfone derivatives.
- Reduction: Sulfinic acid or sulfide derivatives.
- Substitution: Nitro, halo, or additional sulfonate derivatives.
科学的研究の応用
Sodium octylbenzenesulfonate has a wide range of applications in scientific research:
- Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
- Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
- Industry: Widely used in detergents, emulsifiers, and dispersants in the textile, paper, and oil industries.
作用機序
The primary mechanism of action of sodium octylbenzenesulfonate is its ability to reduce surface tension, which allows it to act as a surfactant. It adsorbs at the liquid/air interface, forming a monolayer that reduces the surface tension of water. This property is crucial for its applications in detergents and emulsifiers. Additionally, its amphiphilic nature enables it to interact with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles and enhancing solubility.
類似化合物との比較
- Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain, providing different solubility and surface activity properties.
- Sodium toluenesulfonate: A similar compound with a shorter alkyl chain, used in different industrial applications.
Uniqueness: Sodium octylbenzenesulfonate is unique due to its optimal alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it highly effective as a surfactant in various applications, offering better performance compared to compounds with shorter or longer alkyl chains.
特性
CAS番号 |
28675-11-8 |
|---|---|
分子式 |
C14H21NaO3S |
分子量 |
292.37 g/mol |
IUPAC名 |
sodium;2-octylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChIキー |
PFIOPNYSBSJFJJ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)

![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)







